Bis(methacrylamide)

Description

Bis(methacrylamide) refers to a class of crosslinking agents containing two methacrylamide groups. These compounds are critical in polymer chemistry, enabling the formation of covalently crosslinked networks in hydrogels, resins, and coatings. Methacrylamide derivatives, such as N,N′-bis(methylacryloyl-cystamine) (BMAC), are widely used due to their amide bonds, which enhance chemical stability compared to ester-based crosslinkers like ethylene glycol dimethacrylate (EGDMA) . Bis(methacrylamide) compounds are pivotal in biomedical applications, including drug delivery, tissue engineering, and vitreous substitutes, owing to their tunable mechanical properties and biocompatibility .

Properties

IUPAC Name |

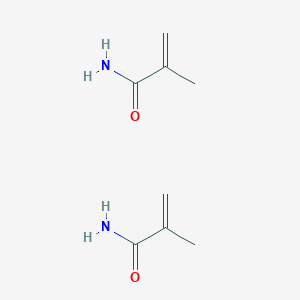

2-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7NO/c2*1-3(2)4(5)6/h2*1H2,2H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUCNCADOJQBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N.CC(=C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Bis(methacrylamide) undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bis(methacrylamide) has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: It is investigated for its potential use in the treatment of various diseases and conditions.

Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of Bis(methacrylamide) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds Compared :

- Bis-acrylamide (N,N′-methylenebisacrylamide, BIS) : Contains acrylamide groups.

- BMAC (N,N′-bis(methylacryloyl-cystamine)) : Contains methacrylamide groups and disulfide bonds for biodegradability.

- EGDMA (ethylene glycol dimethacrylate) : Ester-based crosslinker.

- Piperazine diacrylamide : A diamide crosslinker used with methacrylamide .

Structural Insights :

- Amide vs. Ester Linkages : Bis(methacrylamide) derivatives (e.g., BMAC) exhibit superior hydrolytic stability across pH and temperature ranges compared to EGDMA, which is prone to ester hydrolysis .

- Disulfide Bonds in BMAC: Enable redox-responsive degradation, making BMAC suitable for controlled drug release, unlike non-degradable BIS or EGDMA .

Reactivity and Polymerization Behavior

- Reactivity Ratios : Methacrylamide derivatives exhibit higher reactivity ratios with crosslinkers like BIS (methacrylamide: r₁=0.85; BIS: r₂=0.84) compared to acrylamide (r₁=0.48; BIS: r₂=2.0). This results in more homogeneous network structures in methacrylamide-based polymers .

- Crosslinking Efficiency : Bis(methacrylamide) forms stiffer hydrogels at lower concentrations than BIS. For example, BMAC at 10 wt% achieves a storage modulus (G′) of 15 kPa, whereas BIS requires 15 wt% to reach similar stiffness .

Mechanical and Biocompatibility Properties

- Biocompatibility Trade-offs : BMAC at high concentrations (>15 wt%) causes cytotoxicity, whereas low concentrations (5–10 wt%) yield soft but biocompatible hydrogels .

- Swelling Behavior : Methacrylamide-based hydrogels exhibit pH-dependent swelling due to ionizable amide groups, unlike EGDMA-based systems .

Thermal and Chemical Stability

- Volatility: Methacrylamide monomers (e.g., HEMAA) show lower volatility than acrylamide (AA) or methacrylic acid (MA), enhancing safety in industrial processes .

- Thermal Stability : Methacrylamide copolymers retain stability up to 60°C, making them suitable for high-temperature applications like redox flow batteries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.